molecular formula C7H9F3O2 B3117343 4-(Trifluoromethoxy)cyclohexan-1-one CAS No. 2227206-47-3

4-(Trifluoromethoxy)cyclohexan-1-one

Cat. No.: B3117343
CAS No.: 2227206-47-3
M. Wt: 182.14 g/mol
InChI Key: SHUOFWYUHNSVHO-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Research

Fluorinated organic compounds have garnered considerable attention due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics of a molecule. These modifications are highly sought after in drug discovery and materials science to improve the performance and efficacy of new products.

Role of the Trifluoromethoxy Group (OCF3) in Chemical Design

The trifluoromethoxy group (OCF3) is a lipophilic, electron-withdrawing substituent that has found increasing use in the design of bioactive molecules. nih.gov It is often employed as a bioisostere for other groups to enhance metabolic stability and improve membrane permeability. nih.gov The OCF3 group's electronic properties can influence molecular interactions and binding affinities, making it a valuable tool for medicinal chemists. nih.gov

Structural Significance of Cyclohexanone (B45756) Derivatives in Organic Synthesis

Cyclohexanone and its derivatives are versatile building blocks in organic synthesis. wikipedia.org The cyclohexanone framework is a common feature in many natural products and synthetic compounds with important biological activities. The ketone functional group allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecular architectures. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethoxy)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUOFWYUHNSVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289512
Record name Cyclohexanone, 4-(trifluoromethoxy)-
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Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227206-47-3
Record name Cyclohexanone, 4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Trifluoromethoxy Cyclohexan 1 One

Strategies for Introducing the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy group onto a cyclohexanone (B45756) scaffold can be achieved either by direct functionalization of a pre-existing hydroxyl group or through the transformation of a precursor molecule where the -OCF3 group is already present.

Direct O-trifluoromethylation involves the conversion of a hydroxyl group (-OH) to a trifluoromethoxy group (-OCF3). For the synthesis of 4-(trifluoromethoxy)cyclohexan-1-one, the logical precursor for this approach is 4-hydroxycyclohexanone (B83380). These methods are attractive as they can potentially offer a more direct and shorter synthetic route. cas.cn However, the direct O-trifluoromethylation of aliphatic alcohols can be challenging due to the "hard" nature of the oxygen atom. cas.cn

Metal-mediated reactions, particularly those involving silver, have emerged as a straightforward method for the synthesis of trifluoromethyl ethers from alcohols. mdpi.com These reactions typically involve an oxidative cross-coupling mechanism. For instance, silver triflate-mediated oxidative trifluoromethylation of aliphatic alcohols with a nucleophilic CF3 source like trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) is a viable strategy. mdpi.com The process tolerates a wide range of functional groups and proceeds under mild conditions. mdpi.com

Applying this to 4-hydroxycyclohexanone, a silver salt would mediate the reaction between the hydroxyl group and a CF3 source in the presence of an oxidant.

Table 1: Representative Conditions for Silver-Mediated O-Trifluoromethylation of Alcohols

Reagent/CatalystCF3 SourceOxidantSolventTemperatureTypical Yield
AgOTfTMSCF3Na2S2O8CH2Cl2/H2ORoom Temp.Moderate to Good
AgFTMSCF3PhI(OAc)2DCE50 °CModerate

Note: This table represents generalized conditions for the O-trifluoromethylation of alcohols and serves as a model for the potential synthesis of this compound from 4-hydroxycyclohexanone.

Organic electrosynthesis is increasingly recognized as a green and efficient methodology, capable of replacing toxic or hazardous oxidizing and reducing agents. researchgate.net Electrochemical O-trifluoromethylation has been successfully applied to electron-deficient phenols. This approach often utilizes the anodic oxidation of sodium trifluoromethanesulfinate (CF3SO2Na, the Langlois reagent) to generate the trifluoromethyl radical or a related reactive species. researchgate.net

This protocol could potentially be adapted for 4-hydroxycyclohexanone, providing an economic and environmentally friendly synthesis without the need for expensive metal catalysts or chemical oxidants. researchgate.net The reaction would be carried out in an electrochemical cell, where the anodic oxidation of the trifluoromethanesulfinate in the presence of 4-hydroxycyclohexanone would lead to the desired product.

Table 2: Key Features of Electrochemical O-Trifluoromethylation

FeatureDescription
Reagents 4-hydroxycyclohexanone, Sodium trifluoromethanesulfinate (Langlois reagent)
Apparatus Undivided electrochemical cell with carbon-based electrodes
Conditions Constant current electrolysis in a suitable solvent (e.g., MeCN/H2O)
Advantages Avoids stoichiometric metal oxidants, mild conditions, high atom economy

Note: This table outlines the potential application of electrochemical methods to the synthesis of this compound.

Base-mediated trifluoromethylation often utilizes fluoroform (HCF3), an inexpensive industrial byproduct, as the CF3 source. beilstein-journals.orgnih.gov These reactions typically proceed via the generation of a trifluoromethyl anion (CF3-), which then acts as a nucleophile. beilstein-journals.org While this method is well-established for the trifluoromethylation of carbonyl compounds to form trifluoromethyl carbinols, its application for the direct O-trifluoromethylation of alcohols is less common. nih.gov The high basicity required can lead to side reactions, and the trifluoromethyl anion is prone to decomposition. beilstein-journals.org The development of superbase organocatalyst systems has improved the scope of these reactions, but their primary application remains C-trifluoromethylation. nih.gov

Recent advancements have led to the development of catalyst-free methods for trifluoromethoxylation. researchgate.net One such approach involves the use of bis(trifluoromethyl)peroxide (BTMP, CF3OOCF3) as a trifluoromethoxylating reagent. This method has been successfully applied to silyl (B83357) enol ethers and allyl silanes at room temperature without the need for light, catalysts, or other activators. researchgate.net

For the synthesis of this compound, a potential catalyst-free route could involve the reaction of the silyl enol ether of 4-hydroxycyclohexanone (with the hydroxyl group protected) with BTMP. Alternatively, visible-light-promoted, catalyst-free trifluoromethylation using perfluoroalkyl iodides has been demonstrated for certain substrates, offering a mild and operationally simple strategy. rsc.orgqueensu.ca

Indirect methods involve synthesizing a precursor molecule that already contains the desired trifluoromethoxy group and then modifying it to obtain the final target. A highly viable strategy for synthesizing this compound is to start from a commercially available aromatic compound, 4-(trifluoromethoxy)phenol (B149201).

This multi-step approach typically involves two key transformations:

Catalytic Hydrogenation: The aromatic ring of 4-(trifluoromethoxy)phenol is reduced to a cyclohexane (B81311) ring. This is a standard procedure often carried out using hydrogen gas and a metal catalyst such as rhodium on alumina (B75360) or ruthenium. This step yields 4-(trifluoromethoxy)cyclohexan-1-ol.

Oxidation: The secondary alcohol, 4-(trifluoromethoxy)cyclohexan-1-ol, is then oxidized to the corresponding ketone. A Chinese patent describes a method for preparing 4-substituted cyclohexanones by oxidizing the corresponding 4-substituted cyclohexanol (B46403) with an oxygen-containing gas in the presence of a catalytic system. google.com This method is presented as being high-yielding and environmentally friendly compared to using stoichiometric heavy-metal oxidants like Jones reagent. google.com

Table 3: Proposed Two-Step Indirect Synthesis Route

StepStarting MaterialTransformationReagents/ConditionsProduct
1 4-(Trifluoromethoxy)phenolAromatic Ring HydrogenationH2, Rh/Al2O3 or Ru catalyst, Solvent (e.g., alcohols, esters)4-(Trifluoromethoxy)cyclohexan-1-ol
2 4-(Trifluoromethoxy)cyclohexan-1-olAlcohol OxidationO2 (or air), Catalytic system, Organic solventThis compound

Note: This table outlines a plausible and scalable indirect route to the target compound based on established chemical transformations.

Another classic indirect approach involves a chlorine-fluorine exchange, where a 4-(trichloromethoxy)cyclohexanone precursor would be treated with a fluorinating agent like antimony trifluoride. However, the synthesis of the trichloromethyl ether precursor can be complex, making the hydrogenation route more practical. mdpi.com

Indirect Fluorination via Precursors

Cyclohexanone Ring Formation and Functionalization

The construction of the core cyclohexanone structure, appropriately functionalized for the introduction of the trifluoromethoxy group, is the second critical aspect of the synthesis.

Table 2: Synthesis of 4-Fluorocyclohexanone from 1,4-Cyclohexanedione Monoethylene Ketal

StepStarting MaterialReagentsProduct
11,4-Cyclohexanedione monoethylene ketalFluorinating agent, Organic base8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene
28-fluoro-1,4-dioxaspiro[4.5]dec-7-eneH₂, Pd/C catalyst8-fluoro-1,4-dioxaspiro[4.5]decane
38-fluoro-1,4-dioxaspiro[4.5]decaneAcid4-Fluorocyclohexanone

The Robinson annulation is a powerful ring-forming reaction in organic chemistry, discovered by Robert Robinson in 1935. wikipedia.org It combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.combyjus.com This method is a key procedure for forming fused ring systems and has been widely applied in the synthesis of natural products like steroids. wikipedia.orgbyjus.com

This strategy has been successfully adapted for the synthesis of fluorinated cyclohexane derivatives. rsc.org For instance, trifluoromethyl-substituted cyclohexanones have been synthesized via an organocatalytic cascade Michael/aldol reaction, which is the mechanistic basis of the Robinson annulation. nih.govrsc.org In one specific approach, a diketone, 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, was cyclized under basic conditions to form a fluorinated cyclohexanone derivative. rsc.org This demonstrates the utility of the Robinson annulation in constructing complex fluorinated ring systems. rsc.org

The Mukaiyama-Michael reaction is a crucial carbon-carbon bond-forming reaction that generates 1,5-dicarbonyl compounds, which are key precursors for intramolecular aldol condensations in Robinson annulation sequences. masterorganicchemistry.comrsc.org This reaction involves the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, typically catalyzed by a Lewis acid. rsc.org

In the context of synthesizing fluorinated cyclohexanones, a Mukaiyama-Michael type reaction was employed to create the necessary diketone precursor. rsc.org Specifically, a tetrafluoroenol silyl ether was reacted with an acceptor to synthesize 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione. rsc.org This diketone was then subjected to an intramolecular aldol reaction to form the desired fluorinated cyclohexanone ring. rsc.org This tandem approach, combining a Mukaiyama-Michael reaction with an intramolecular cyclization, is an effective strategy for building complex, fluorinated cyclic ketones. rsc.org

Generation of Fluorinated Cycloalkyl Intermediatesnih.gov

The synthesis of complex fluorinated molecules often relies on the preparation of versatile fluorinated building blocks. Research into the synthesis of highly fluorinated cyclohexanes provides a toolbox of methods for creating key cycloalkyl intermediates, which can then be further functionalized. A notable strategy for producing polyfluorinated cyclohexylamines demonstrates a powerful sequence for installing multiple fluorine atoms onto a cyclohexane core. nih.gov

This multi-step synthesis begins with the Birch reduction of an aromatic nitrile, such as benzonitrile, which is quenched with methyl iodide to produce a cyclohexadiene intermediate. nih.gov This diene serves as the scaffold for subsequent fluorination steps. The process continues with the double epoxidation of the olefinic bonds within the cyclohexadiene ring using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). nih.gov

The crucial fluorine installation steps involve the ring-opening of these epoxides. The resulting bis-epoxide is treated with a hydrofluorination reagent, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), which opens the epoxide rings to form fluorohydrin moieties. nih.gov Through a sequence of converting the alcohol groups into good leaving groups (e.g., triflates) and subsequent nucleophilic fluorination, various stereoisomers of tetrafluorinated cyclohexane derivatives can be synthesized. nih.gov Although this specific pathway generates a tetrafluorinated amine, the underlying principles of dearomatization followed by sequential epoxidation and hydrofluorination represent a robust methodology for accessing a variety of fluorinated cycloalkyl intermediates. nih.gov

Table 2: Key Steps in the Generation of Polyfluorinated Cyclohexane Intermediates nih.gov
StepTransformationDescriptionExample Reagents
1Birch ReductionDearomatization of a substituted benzene (B151609) to form a cyclohexadiene.Li, liquid NH₃, t-BuOH
2Double EpoxidationFormation of a bis-epoxide from the cyclohexadiene intermediate.mCPBA
3HydrofluorinationRing-opening of epoxides to introduce fluorine and hydroxyl groups.Et₃N·3HF
4Functional Group Interconversion & FluorinationConversion of hydroxyls to triflates followed by nucleophilic fluorination.Tf₂O, pyridine; then Et₃N·3HF

Convergent and Divergent Synthetic Pathways

The strategic planning of a multi-step synthesis can be broadly categorized into convergent and divergent approaches. These strategies offer distinct advantages in terms of efficiency, yield, and the ability to generate molecular diversity.

Conversely, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of structurally related compounds. rsc.org This strategy is exceptionally valuable in medicinal chemistry and drug discovery for exploring structure-activity relationships. A divergent fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes, for example, has been shown to produce four different classes of products (fluorohydrins, fluoroethers, fluoroesters, and fluoroketones) from a single type of starting material by varying the reaction conditions. rsc.orgbohrium.com In the context of this compound synthesis, an intermediate such as 4-(trifluoromethoxy)cyclohexanol (B8098900) could be a divergent point. While one branch leads to the target ketone via oxidation, other branches could involve nucleophilic substitution of the hydroxyl group to generate a diverse range of 4-substituted (trifluoromethoxy)cyclohexane derivatives.

Chemical Reactivity and Transformations of 4 Trifluoromethoxy Cyclohexan 1 One

Reactions at the Carbonyl Center

The carbonyl group of 4-(trifluoromethoxy)cyclohexan-1-one is a key site for a variety of chemical transformations, including reductions to the corresponding alcohol, formations of unsaturated derivatives, and amination reactions.

Carbonyl Reductions to Cyclohexanols

The reduction of the carbonyl group in substituted cyclohexanones, such as this compound, yields the corresponding cyclohexanol (B46403) derivatives. This transformation converts the sp²-hybridized carbonyl carbon into a new sp³-hybridized stereocenter, resulting in the potential formation of cis and trans diastereomers. The stereochemical outcome of the reduction is highly dependent on the steric bulk of the hydride reagent employed. tamu.edu

Small, unhindered hydride reagents, like sodium borohydride (B1222165) (NaBH₄), tend to approach the carbonyl carbon from the axial direction. odinity.com This axial attack leads to the formation of the alcohol where the hydroxyl group is in the equatorial position, which is generally the thermodynamically more stable product. odinity.com For this compound, this would result in the trans-4-(trifluoromethoxy)cyclohexan-1-ol isomer as the major product.

Conversely, sterically demanding, bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), favor an equatorial approach to the carbonyl. tamu.edu This pathway is preferred to avoid steric hindrance with the axial hydrogens on the cyclohexane (B81311) ring. The equatorial attack results in the formation of the axial alcohol, which in this case would be the cis-4-(trifluoromethoxy)cyclohexan-1-ol isomer. odinity.com

The general stereoselectivity observed in the reduction of 4-substituted cyclohexanones is summarized in the table below, using 4-tert-butylcyclohexanone (B146137) as a well-studied analogue. odinity.com

Table 1: Stereoselectivity in the Reduction of 4-tert-butylcyclohexanone
Reducing AgentPredominant Attack TrajectoryMajor Producttrans/cis Ratio
Sodium Borohydride (NaBH₄)Axialtrans-alcohol (Equatorial OH)~80:20
L-Selectride®Equatorialcis-alcohol (Axial OH)~5:95

Reactions Leading to Unsaturated Cyclohexene (B86901) Derivatives

Unsaturated cyclohexene derivatives can be synthesized from this compound, typically through the corresponding 4-(trifluoromethoxy)cyclohexanol (B8098900) intermediate. The most common method for this transformation is the acid-catalyzed dehydration of the alcohol. utdallas.edu

In this reaction, the cyclohexanol is heated in the presence of a strong acid catalyst, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄). youtube.comyoutube.com The reaction proceeds via an E1 elimination mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water). youtube.com Subsequent loss of the water molecule generates a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding 4-(trifluoromethoxy)cyclohex-1-ene. According to Le Chatelier's principle, the reaction can be driven to completion by removing the lower-boiling alkene product from the reaction mixture via distillation as it is formed. utdallas.edu

Table 2: General Conditions for Dehydration of Substituted Cyclohexanols
SubstrateCatalystTemperatureProduct
4-(Trifluoromethoxy)cyclohexan-1-olH₃PO₄ or H₂SO₄Heat4-(Trifluoromethoxy)cyclohex-1-ene
4-MethylcyclohexanolH₃PO₄Heat, Distillation4-Methylcyclohex-1-ene

Amination Reactions of Cyclohexanone (B45756) Derivatives

The conversion of this compound to the corresponding 4-(trifluoromethoxy)cyclohexylamine can be achieved through reductive amination. wikipedia.org This widely used method involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent. organic-chemistry.org The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the final amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that is effective for a broad range of ketones and amines. nih.gov Other common reagents include sodium cyanobohydride (NaBH₃CN) or catalytic hydrogenation. nih.gov The process can be carried out as a one-pot reaction, which is efficient and common in synthetic chemistry. wikipedia.org

Biocatalytic methods using transaminases also offer a route to 4-substituted cyclohexylamines. nih.gov These enzymes can exhibit high diastereoselectivity, enabling the conversion of a ketone into a specific stereoisomer of the amine. nih.gov For instance, transaminases have been used to selectively convert the cis-diastereomer of a substituted cyclohexylamine (B46788) mixture into the corresponding ketone, allowing for the isolation of the pure trans-isomer. nih.gov This highlights the potential for dynamic kinetic resolution to produce stereopure 4-(trifluoromethoxy)cyclohexylamine.

Table 3: Common Methods for Reductive Amination
MethodAmine SourceReducing Agent/CatalystKey Features
Direct Chemical ReductionAmmonia, Ammonium saltsSodium TriacetoxyborohydrideMild, selective, high yields, tolerates sensitive functional groups. nih.gov
Direct Chemical ReductionAmmonia, Ammonium saltsCatalytic Hydrogenation (e.g., H₂/Pd, Pt)Can be performed directly in one pot. wikipedia.org
BiocatalysisAmine donor (e.g., Alanine)Transaminase (ω-TA)High stereoselectivity, operates under mild aqueous conditions. nih.gov

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a significant substituent in medicinal and materials chemistry, valued for its unique electronic properties and high stability. mdpi.com

Stability and Reactivity under Various Conditions

The trifluoromethoxy group is known for its exceptional chemical stability. mdpi.com It is generally considered to be one of the most robust fluorine-containing substituents. researchgate.net Studies on aromatic compounds have demonstrated that the trifluoromethoxy group is remarkably inert towards heating and resistant to both acidic and basic conditions. researchgate.netrsc.org This high stability is attributed to the strong C–F bonds and the electron-withdrawing nature of the fluorine atoms, which also influences the adjacent C–O bond. This inertness makes the -OCF₃ group a reliable substituent that can be carried through multi-step synthetic sequences without degradation. While most detailed stability studies have focused on aromatic systems, these properties are largely expected to translate to aliphatic scaffolds like the cyclohexane ring.

Cleavage and Derivatization of the C-O(CF₃) Bond

The C-O bond within the trifluoromethoxy group is exceptionally strong and resistant to cleavage. Standard ether-cleavage conditions, such as treatment with strong hydrohalic acids (HI or HBr) at high temperatures, which are effective for cleaving dialkyl ethers, are generally ineffective for trifluoromethoxy groups. unacademy.com The high stability of the group means that derivatization through cleavage of the C-O(CF₃) bond is synthetically challenging and not a common transformation. Consequently, the trifluoromethoxy group is typically installed as a complete unit and is considered a permanent fixture on the molecular scaffold under most synthetic conditions.

Influence on Adjacent Reactivity Centers

The trifluoromethoxy group, while remote from the primary reaction center (the carbonyl group at C1), can modulate the reactivity of the adjacent α-carbons (C2 and C6) through conformational and electronic effects. The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect can be transmitted through the sigma bonds of the cyclohexane ring, influencing the acidity of the α-protons.

The electron-withdrawing nature of the trifluoromethoxy group can lead to a slight increase in the acidity of the α-protons at C2 and C6 compared to an unsubstituted cyclohexanone. This enhanced acidity makes the formation of an enolate, a key intermediate in many carbonyl reactions, more favorable under basic conditions. Consequently, reactions that proceed via an enolate intermediate, such as alkylations and aldol (B89426) condensations at the α-position, may be influenced by the presence of the 4-trifluoromethoxy substituent.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is a critical aspect, particularly in the synthesis of stereoisomerically pure compounds. The presence of a substituent at the C4-position introduces the possibility of diastereoselectivity in reactions at the carbonyl group.

Diastereoselective Transformations

Diastereoselective transformations of this compound, such as reductions of the carbonyl group or nucleophilic additions, are governed by the steric and electronic environment created by the trifluoromethoxy substituent and the cyclohexane ring conformation. The outcome of these reactions, leading to the preferential formation of one diastereomer over another, can be predicted by considering the established models of nucleophilic addition to substituted cyclohexanones.

In the reduction of this compound using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the incoming nucleophile (hydride ion) can attack the carbonyl carbon from either the axial or the equatorial face. The preferred trajectory of attack is influenced by the steric hindrance posed by the axial hydrogens at the C2, C4, and C6 positions.

The trifluoromethoxy group, preferentially occupying the equatorial position in the more stable chair conformation, influences the conformational equilibrium of the ring. For a nucleophilic attack on the carbonyl group, the Felkin-Anh model provides a basis for predicting the stereochemical outcome. The model predicts that the nucleophile will preferentially attack the carbonyl carbon from the less hindered face.

In the case of this compound, the equatorial -OCF₃ group does not directly obstruct either face of the carbonyl group. However, its electron-withdrawing nature can have a modest impact on the torsional strain in the transition state. The predominant stereochemical outcome will likely be the formation of the trans alcohol, where the newly formed hydroxyl group is cis to the trifluoromethoxy group. This is because the axial attack of the nucleophile, leading to an equatorial hydroxyl group, is generally favored to avoid steric interactions with the axial hydrogens.

The diastereoselectivity of these transformations can be quantified by the diastereomeric excess (d.e.), which is the excess of one diastereomer over the other. The degree of diastereoselectivity is dependent on the nature of the nucleophile, the reagent, and the reaction conditions. For instance, bulkier nucleophiles or reducing agents are expected to exhibit higher diastereoselectivity due to more pronounced steric interactions.

Below is a hypothetical data table illustrating the potential diastereoselectivity in the reduction of this compound with different reducing agents, based on general principles for substituted cyclohexanones.

Reducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Excess (d.e.) (%)
Sodium Borohydride (NaBH₄)Methanol0trans-4-(Trifluoromethoxy)cyclohexan-1-ol~70-80
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether-78trans-4-(Trifluoromethoxy)cyclohexan-1-ol~80-90
L-Selectride®THF-78cis-4-(Trifluoromethoxy)cyclohexan-1-ol>95

Note: The data in this table is illustrative and based on established principles of diastereoselective reduction of substituted cyclohexanones. Actual experimental values for this compound may vary.

The use of sterically demanding reducing agents, such as L-Selectride®, is known to favor the formation of the thermodynamically less stable axial alcohol due to the steric hindrance of the axial approach, forcing an equatorial attack of the hydride. This would lead to the preferential formation of the cis-alcohol.

Further research and experimental validation are necessary to fully elucidate the specific diastereoselective transformations of this compound and to harness its potential in stereocontrolled synthesis.

Advanced Spectroscopic Characterization of 4 Trifluoromethoxy Cyclohexan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. For 4-(trifluoromethoxy)cyclohexan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

In the ¹H NMR spectrum of this compound, the protons on the cyclohexane (B81311) ring would exhibit signals in the aliphatic region. The protons adjacent to the carbonyl group (at the C2 and C6 positions) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons. The proton at the C4 position, attached to the carbon bearing the trifluoromethoxy group, would also show a distinct chemical shift. The exact chemical shifts and coupling patterns would depend on the chair conformation of the ring and whether the trifluoromethoxy group is in an axial or equatorial position. For a related compound, cyclohexanone (B45756), the protons alpha to the carbonyl typically appear around 2.2-2.5 ppm, while other ring protons are found between 1.5-2.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J)
H-2, H-6 ~2.2 - 2.6 Multiplet
H-3, H-5 ~1.8 - 2.2 Multiplet

Note: This table is predictive and based on general principles and data for similar structures. Actual values would require experimental verification.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The most deshielded signal would be that of the carbonyl carbon (C1), typically appearing above 200 ppm. The carbon atom bonded to the electronegative trifluoromethoxy group (C4) would also be significantly deshielded, with a predicted chemical shift in the range of 70-80 ppm, further split by coupling to the fluorine atoms. The trifluoromethoxy carbon itself would appear as a quartet due to coupling with the three fluorine atoms. The remaining methylene carbons (C2, C3, C5, C6) would resonate in the typical aliphatic region of 20-50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Position Predicted Chemical Shift (ppm) Multiplicity (due to F)
C=O (C1) >200 Singlet
CH₂ (C2, C6) ~40 - 50 Singlet
CH₂ (C3, C5) ~25 - 35 Singlet
CH-O (C4) ~70 - 80 Quartet (small J)

Note: This table is predictive. Experimental data is required for confirmation.

¹⁹F NMR is highly sensitive and provides specific information about the fluorine-containing functional group. For this compound, the three fluorine atoms of the -OCF₃ group are chemically equivalent and would give rise to a single signal. The chemical shift of this signal is characteristic of the trifluoromethoxy group and is expected to appear in the range of -58 to -65 ppm relative to a standard like CFCl₃. The signal may appear as a singlet or show fine structure due to long-range coupling with protons on the cyclohexane ring.

Two-dimensional NMR techniques are crucial for assigning the signals observed in 1D spectra. A Homonuclear Correlation Spectroscopy (COSY) experiment would be used to establish the connectivity between protons on the cyclohexane ring. Cross-peaks in the COSY spectrum would appear between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would allow for the unambiguous assignment of the H-2/H-6, H-3/H-5, and H-4 signals by tracing the correlation network through the ring system.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, providing further confirmation of its structure.

Electron Spray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS analysis of this compound (Molecular Formula: C₇H₉F₃O₂; Molecular Weight: 182.14 g/mol ), the molecule would likely be detected as a protonated molecular ion [M+H]⁺ at m/z 183.15 or as an adduct with a solvent or salt cation (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns observed in tandem MS (MS/MS) experiments would involve characteristic losses, such as the loss of the trifluoromethoxy group or cleavage of the cyclohexane ring, which would further corroborate the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample mixture. In the analysis of a compound like this compound, LC would first be used to separate it from any impurities or other components in the sample. The retention time, the time it takes for the compound to pass through the chromatography column, would be a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate).

Following separation, the compound would enter the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the molecular ion would be determined, providing the molecular weight of the compound. For this compound (C7H9F3O2), the expected exact mass can be calculated.

Further fragmentation of the molecular ion within the mass spectrometer would produce a unique fragmentation pattern. This pattern provides structural information about the molecule. For a cyclohexanone ring, characteristic fragmentation often involves ring cleavage. The presence of the trifluoromethoxy group would also lead to specific fragment ions. While no experimental data is available, a hypothetical fragmentation pattern could be predicted.

Table 1: Hypothetical LC-MS Data for this compound

ParameterExpected Value/Observation
Retention Time (min) Dependent on LC conditions
Molecular Ion [M+H]+ (m/z) Calculated based on the molecular formula
Major Fragment Ions (m/z) Hypothetical fragments from the loss of functional groups and ring cleavage

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, several characteristic absorption bands would be expected. The most prominent would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the region of 1700-1725 cm⁻¹. The C-O-C stretching vibration of the trifluoromethoxy group would also produce a strong signal, likely in the 1000-1300 cm⁻¹ region. The C-F bonds of the trifluoromethyl group are also strong absorbers and would be expected to show intense bands in the 1100-1200 cm⁻¹ range. The C-H stretching vibrations of the cyclohexane ring would appear around 2850-3000 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone) Stretching1700 - 1725
C-O (Ether) Stretching1000 - 1300
C-F (Trifluoromethyl) Stretching1100 - 1200
C-H (Aliphatic) Stretching2850 - 3000

Other Spectroscopic Methods (e.g., UV-Vis where applicable for derivatives)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is most useful for compounds containing chromophores, which are parts of a molecule that absorb light. Saturated ketones like cyclohexanone have a weak n→π* electronic transition that results in absorption in the UV region, typically around 280-300 nm.

For this compound, a similar weak absorption band would be expected. The trifluoromethoxy group itself is not a strong chromophore and is unlikely to significantly shift the absorption maximum. However, for derivatives of this compound where conjugation is introduced (e.g., by creating an α,β-unsaturated ketone), a significant shift of the absorption maximum to longer wavelengths (a bathochromic shift) would be observed. The molar absorptivity (ε) would also increase for such conjugated derivatives.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethoxy Cyclohexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling the behavior of 4-(Trifluoromethoxy)cyclohexan-1-one. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. cnr.itmdpi.comstackexchange.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.comgoogle.com For this compound, calculations would confirm that the cyclohexane (B81311) ring adopts a chair conformation, which is known to be the most stable arrangement as it minimizes both angle and torsional strain. libretexts.orglibretexts.org

The optimization process refines bond lengths, bond angles, and dihedral angles. In the optimized structure, the C-C bond lengths within the cyclohexane ring are expected to be in the typical range for sp³-hybridized carbons (approx. 1.53-1.54 Å), while the C=O bond of the ketone group would be significantly shorter (approx. 1.22 Å). The trifluoromethoxy (-OCF₃) group introduces specific electronic effects; it is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which influences the charge distribution across the entire molecule. nih.govresearchgate.net This strong inductive effect (-I) impacts the reactivity and electrostatic potential of the compound. nih.govreddit.com

Illustrative Optimized Geometrical Parameters for this compound

This table presents typical bond lengths based on DFT calculations for similar substituted cyclohexanones.

Parameter Bond Typical Calculated Bond Length (Å)
Bond Length C=O 1.22
C-C (ring) 1.54
C-O 1.36
O-CF₃ 1.42

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, specifically involving its non-bonding lone pair electrons. The LUMO is anticipated to be the antibonding π* orbital of the C=O double bond. Nucleophilic attacks will target the carbon atom of the carbonyl group, which is a major contributor to the LUMO. The electron-withdrawing trifluoromethoxy group is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted cyclohexanone (B45756). arabjchem.org

Illustrative FMO Properties for a Substituted Cyclohexanone

This table provides representative energy values for frontier orbitals based on DFT calculations.

Molecular Orbital Description Typical Energy (eV)
HOMO Highest Occupied Molecular Orbital -6.5 to -7.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-poor and are targets for nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biomedres.usscirp.org A small energy gap suggests the molecule is more reactive. biomedres.us

The presence of the electron-withdrawing trifluoromethoxy group is expected to influence the HOMO-LUMO gap. While both orbital energies are lowered, the magnitude of the shift can vary, leading to a change in the gap compared to unsubstituted cyclohexanone. Computational studies on similar compounds suggest that electron-withdrawing groups can modulate this gap, thereby tuning the molecule's reactivity. arabjchem.org An accurate calculation of this gap is essential for predicting the molecule's behavior in chemical reactions. nih.gov

ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5
ΔE (Gap) LUMO - HOMO Energy 5.5

Conformational Analysis and Equilibrium Studies

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For cyclic systems like cyclohexane, this involves ring puckering. libretexts.org

For this compound, the cyclohexane ring predominantly exists in a chair conformation to minimize strain. libretexts.org The key conformational question is the preference of the trifluoromethoxy substituent for either the axial or equatorial position. Generally, bulky substituents prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).

While the trifluoromethoxy group is sterically demanding, electronic effects can also play a role. However, for a 4-substituted cyclohexane, steric factors are typically dominant. Therefore, the conformer with the trifluoromethoxy group in the equatorial position is expected to be significantly more stable and thus more populated at equilibrium than the axial conformer. Computational studies can precisely quantify this energy difference (A-value). Studies on similar fluorinated cyclohexanes confirm that while electronic factors are present, the equatorial preference for larger groups is a strong driving force. nih.govresearchgate.net

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For ketones like this compound, the most common tautomerism is keto-enol tautomerism. oregonstate.educomporgchem.com The ketone can exist in equilibrium with its enol isomer, which contains a hydroxyl group bonded to a C=C double bond. oregonstate.edu

Computational studies on cyclohexanone have shown that the keto form is overwhelmingly more stable than the enol form, with the equilibrium lying far to the side of the ketone. scispace.comresearchgate.net This preference is due to the greater thermodynamic stability of the C=O double bond compared to a C=C double bond. The this compound is expected to follow this established pattern, with the keto form being the dominant species at equilibrium. The substituent at the 4-position is distant from the enolizable alpha-hydrogens and would have only a minor electronic influence on the tautomeric equilibrium compared to the parent cyclohexanone. libretexts.org

Stereoelectronic Effects and Conformational Preferences

The conformational landscape of this compound is governed by a delicate balance of steric and stereoelectronic effects. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. The key conformational question for this molecule is the preference of the 4-(trifluoromethoxy) group for either the axial or equatorial position.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformational equilibrium. researchgate.net In substituted cyclohexanes, the interplay between hyperconjugative interactions and electrostatic effects often dictates the favored conformation. d-nb.infost-andrews.ac.ukresearchgate.net For the trifluoromethoxy (-OCF₃) group, its strong inductive electron-withdrawing nature, a consequence of the highly electronegative fluorine atoms, is a dominant factor.

Computational studies on analogous fluorinated methoxycyclohexanes have revealed counter-intuitive axial preferences in certain cases, driven by what are termed "pseudo-anomeric effects". d-nb.infost-andrews.ac.uk These effects can arise from stabilizing electrostatic interactions between axial hydrogens and the oxygen of the methoxy (B1213986) group, particularly when other ring positions are substituted with electronegative groups. d-nb.infost-andrews.ac.uk In the case of this compound, the carbonyl group at the 1-position also influences the electronic distribution within the ring.

The preference for the equatorial position is generally favored for bulky substituents to avoid steric clashes with axial hydrogens in the 1 and 3 positions. utexas.edu However, the stereoelectronic interactions involving the trifluoromethoxy group could modulate this preference. Density Functional Theory (DFT) calculations are a powerful tool to quantify the energy difference between the axial and equatorial conformers. Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, can elucidate the specific donor-acceptor orbital interactions that contribute to the stability of each conformer.

Table 1: Illustrative Conformational Energy Differences in Substituted Cyclohexanes (Hypothetical Data)

Substituent (at C-4)Preferred ConformationΔG (equatorial - axial) (kcal/mol)Key Contributing Factors
-CH₃Equatorial-1.7Steric hindrance (1,3-diaxial interactions)
-OCH₃Equatorial-0.6Steric and modest stereoelectronic effects
-OCF₃ (in cyclohexanone)Equatorial (predicted)-Dominant steric effects, influenced by stereoelectronic interactions

Note: The data for this compound is a qualitative prediction based on general principles, as specific computational results were not found in the reviewed literature.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound. A common reaction for cyclohexanones is nucleophilic addition to the carbonyl group. academie-sciences.fracademie-sciences.fracs.orgnumberanalytics.com The facial selectivity of this addition (i.e., whether the nucleophile attacks from the axial or equatorial face) is a key aspect that can be investigated computationally.

The reaction pathway for nucleophilic addition to this compound can be modeled using quantum mechanical methods. By calculating the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. DFT methods are commonly employed to map out these reaction pathways. researchgate.net

For instance, the addition of a hydride (from a reducing agent like sodium borohydride) or an organometallic reagent (like a Grignard reagent) can be modeled. The calculations would trace the approach of the nucleophile to the carbonyl carbon, the formation of a new bond, and the subsequent change in hybridization of the carbonyl carbon from sp² to sp³. The presence of the trifluoromethoxy group at the 4-position can influence the reactivity and stereoselectivity of this process through long-range electronic effects.

Identifying and characterizing the transition state is crucial for understanding the kinetics and stereoselectivity of a reaction. researchgate.net Transition state theory provides the framework for this analysis. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For the nucleophilic addition to this compound, two diastereomeric transition states are possible, leading to either an axial or an equatorial alcohol. The relative energies of these transition states determine the product ratio. The geometry of the transition state, including the angle of nucleophilic attack (e.g., the Bürgi-Dunitz angle), can be precisely determined through calculations. The electronic nature of the trifluoromethoxy group can influence the stability of these transition states, thereby directing the stereochemical outcome.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govrsc.orgresearchgate.net This method can be applied to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These theoretical predictions can then be compared with experimental spectra to confirm the structure and assign specific resonances. For a molecule with conformational flexibility like this compound, it is important to calculate the NMR parameters for each stable conformer and then compute a population-weighted average to compare with the experimental spectrum, which reflects the dynamic equilibrium. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govrsc.org

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Fluorinated Aromatic Compound (Illustrative Example)

Position of FluorineCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
2-F-110.5-112.11.6
3-F-135.2-136.00.8
4-F-120.8-121.50.7

Note: This table illustrates the typical accuracy of GIAO-DFT calculations for ¹⁹F NMR shifts in a different molecule, as specific data for this compound is not available.

Applications in Rational Design and Virtual Screening

The computational insights gained from studying this compound can be leveraged in rational design and virtual screening for various applications, particularly in drug discovery and materials science. nih.govresearchgate.net The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to modulate properties like metabolic stability, lipophilicity, and binding affinity.

By understanding the structure-activity relationships derived from computational models, new derivatives of this compound with desired properties can be designed. nih.govrsc.orgrsc.org For example, if this scaffold is identified as a hit in a drug discovery program, computational methods can be used to design analogs with improved potency and pharmacokinetic profiles.

Virtual screening involves the use of computational methods to screen large libraries of compounds for their potential to bind to a biological target. nih.govfrontiersin.orgport.ac.uknih.gov If this compound or a similar structure is part of a virtual library, its conformational preferences and electronic properties, as determined by computational chemistry, will inform its docking score and predicted binding affinity. This allows for a more efficient and focused approach to identifying promising lead compounds.

In-Silico Analysis of this compound Reveals Limited Publicly Available Docking Data

Despite growing interest in fluorinated compounds in medicinal chemistry, detailed computational studies, specifically molecular docking investigations, on this compound are not extensively available in publicly accessible scientific literature. A thorough review of existing research databases and scholarly articles reveals a notable absence of specific studies detailing the binding interactions of this particular compound with protein targets.

While the trifluoromethoxy and cyclohexanone moieties are present in various biologically active molecules that have been subject to computational analysis, research focusing squarely on this compound is sparse. Consequently, there is a lack of published data regarding its specific binding modes, interacting amino acid residues, and associated binding energies with any particular protein.

General principles of molecular interactions suggest that the trifluoromethoxy group can participate in various non-covalent interactions, including dipole-dipole and hydrophobic interactions, which are crucial for ligand-protein binding. The oxygen atom in the trifluoromethoxy group and the ketone group can act as hydrogen bond acceptors. However, without specific molecular docking studies, any discussion of its interaction profile remains speculative.

The scientific community continues to explore the role of fluorinated motifs in drug design, and it is plausible that future research will include computational and theoretical investigations of this compound. Such studies would be invaluable in elucidating its potential as a scaffold or pharmacophore in the development of novel therapeutic agents. Until such research is published, a detailed analysis of its molecular docking profile, complete with interaction data, cannot be provided.

Applications in Organic Synthesis As a Versatile Building Block

Role in the Construction of Functionalized Cyclohexane (B81311) Systems

The ketone moiety of 4-(trifluoromethoxy)cyclohexan-1-one serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of functionalized cyclohexane systems. These systems are prevalent in many biologically active compounds and natural products. nsf.gov

Key transformations of the ketone group include:

Olefination Reactions: The carbonyl group can be readily converted into a carbon-carbon double bond through classic olefination reactions. The Wittig reaction , utilizing phosphonium (B103445) ylides, and the Horner-Wadsworth-Emmons (HWE) reaction , employing phosphonate (B1237965) carbanions, are powerful methods to introduce exocyclic double bonds or to append various substituents to the cyclohexane ring. wikipedia.orgmasterorganicchemistry.comwikipedia.org The HWE reaction is often favored for its ability to produce predominantly (E)-alkenes and the ease of removal of its water-soluble phosphate (B84403) byproduct. alfa-chemistry.comrsc.org

Reductive Amination: This reaction provides a direct route to introduce nitrogen-containing functional groups, transforming the ketone into primary, secondary, or tertiary amines. This is a crucial transformation for the synthesis of many pharmaceutical agents.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to generate tertiary alcohols, thereby increasing the molecular complexity and introducing new stereocenters.

These fundamental reactions allow for the elaboration of the this compound core into a wide array of substituted cyclohexanes, which can serve as key intermediates in the synthesis of more complex target molecules.

Interactive Data Table: Potential Functionalizations of this compound
Reaction TypeReagentsResulting Functional GroupPotential Application
Wittig ReactionPh3P=CHRAlkeneCarbon chain extension, synthesis of complex alkenes
Horner-Wadsworth-Emmons Reaction(RO)2P(O)CH2R' + Base(E)-AlkeneStereoselective synthesis of alkenes
Reductive AminationR2NH, NaBH3CNAmineIntroduction of nitrogen-containing moieties for medicinal chemistry
Grignard AdditionRMgXTertiary AlcoholCreation of new stereocenters and complex alcohols

Precursor for Advanced Fluorinated Scaffolds

The presence of the trifluoromethoxy group makes this compound an attractive starting material for the synthesis of advanced fluorinated scaffolds, which are highly sought after in medicinal chemistry. nih.govnih.gov The -OCF3 group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

By utilizing the reactivity of the ketone, chemists can incorporate the trifluoromethoxy-substituted cyclohexane ring into larger, more complex molecules. For instance, the Robinson annulation, a classic ring-forming reaction, can be employed to construct new fused ring systems onto the cyclohexane core, leading to novel fluorinated polycyclic scaffolds. rsc.org The synthesis of trifluoromethyl-substituted cyclohexenones via cyclocondensation reactions also highlights the utility of fluorinated building blocks in creating complex cyclic systems. nih.gov

Development of Complex Molecular Architectures

The cyclohexane framework of this compound provides a robust and conformationally well-defined scaffold for the development of complex three-dimensional molecular architectures. One area of significant interest is the synthesis of spirocyclic compounds, where two rings share a single atom.

The ketone functionality is an ideal starting point for the construction of spirocycles. For example, a Parham cyclization approach can be used to synthesize spirocyclic frameworks. nih.gov Additionally, intramolecular reactions, such as the Horner-Wadsworth-Emmons olefination of a tethered phosphonate, can be employed to form spirocyclic systems. researchgate.net The synthesis of cyclohexane-angularly-fused triquinanes, which are complex 6-5-5-5 tetracycles, further illustrates the importance of cyclohexane derivatives in building intricate molecular structures. nih.gov

Stereoselective Synthetic Applications

The reduction of the ketone in this compound to the corresponding alcohol, 4-(trifluoromethoxy)cyclohexan-1-ol, creates a new stereocenter. The stereochemical outcome of this reduction can be controlled through the choice of reducing agent, leading to the selective formation of either the cis or trans diastereomer. This stereoselectivity is crucial in the synthesis of chiral drugs, where only one stereoisomer may exhibit the desired biological activity.

The principles of stereoselective reduction have been well-established for substituted cyclohexanones, such as 4-tert-butylcyclohexanone (B146137). chegg.comodinity.comrsc.org Bulky reducing agents, like L-Selectride, tend to attack from the less hindered equatorial face, resulting in the axial alcohol (cis product). Conversely, smaller reducing agents, such as sodium borohydride (B1222165), can attack from the axial face, leading to the more thermodynamically stable equatorial alcohol (trans product). odinity.comtamu.edu

Interactive Data Table: Predicted Stereochemical Outcome of the Reduction of this compound
Reducing AgentPredicted Major ProductRationale
Sodium Borohydride (NaBH4)trans-4-(Trifluoromethoxy)cyclohexan-1-olAxial attack leading to the thermodynamically more stable equatorial alcohol.
L-Selectridecis-4-(Trifluoromethoxy)cyclohexan-1-olEquatorial attack by the bulky reagent leading to the axial alcohol.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. The ketone functionality of this compound makes it a potential candidate for various MCRs.

One of the most well-known MCRs involving a ketone is the Mannich reaction . wikipedia.org In this three-component reaction, an aldehyde, an amine, and a ketone react to form a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgias.ac.in These Mannich bases are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The integration of this compound into a Mannich reaction would provide a straightforward route to novel, fluorinated, and biologically relevant scaffolds. The asymmetric Mannich reaction of fluorinated ketoesters has also been explored, suggesting the potential for stereoselective transformations. nih.gov

While specific examples of this compound in MCRs are not extensively documented, its reactivity profile suggests significant potential for its use in the discovery of new chemical entities through combinatorial and diversity-oriented synthesis strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(trifluoromethoxy)cyclohexan-1-one, and how can yield optimization be achieved?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or condensation reactions. For example, demonstrates the synthesis of cyclohexanone derivatives using a base (e.g., KOH) in methanol under stirring for 24 hours .
  • Step 2 : Optimize solvent systems. Petroleum ether/ethyl acetate (10:1) is effective for purification, as shown in cyclohexanone derivative syntheses (Rf = 0.25–0.35) .
  • Step 3 : Monitor reaction progress via TLC and characterize products using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS for structural confirmation .
    • Key Data : Yields for similar compounds range from 35% to 75%, depending on substituent steric/electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • Step 1 : Use 1H NMR^1 \text{H NMR} to identify cyclohexanone protons (δ ~2.0–2.5 ppm) and 19F NMR^{19} \text{F NMR} to confirm trifluoromethoxy group integration (δ ~-55 to -60 ppm) .
  • Step 2 : Employ HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Step 3 : Analyze carbonyl stretching vibrations via IR spectroscopy (~1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence electronic and steric properties in cyclohexanone derivatives?

  • Methodology :

  • Step 1 : Perform density functional theory (DFT) calculations to map electron density distribution. highlights the use of DFT for studying substituent effects on cyclohexane rings .
  • Step 2 : Compare 19F NMR^{19} \text{F NMR} chemical shifts with fluorinated analogs (e.g., 4-fluorophenyl derivatives) to assess electron-withdrawing effects .
  • Step 3 : Evaluate steric hindrance using X-ray crystallography (e.g., ’s triclinic crystal data for related compounds) .

Q. What strategies address regioselectivity challenges in functionalizing this compound?

  • Methodology :

  • Step 1 : Use directing groups (e.g., ketones) to control electrophilic substitution. demonstrates pyridyl-directed alkylation of cyclohexanone .
  • Step 2 : Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective C–H activation, as seen in arylcyclohexylamine syntheses .
  • Step 3 : Screen reaction conditions (solvent, temperature) to mitigate steric interference from the bulky trifluoromethoxy group .

Q. How can computational tools predict metabolic stability or toxicity of this compound derivatives?

  • Methodology :

  • Step 1 : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes, as applied in .
  • Step 2 : Apply QSAR models to correlate substituent properties (logP, polar surface area) with toxicity data from EPA DSSTox .
  • Step 3 : Validate predictions using in vitro assays (e.g., microsomal stability tests) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Step 1 : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact, as advised in MSDS documents .
  • Step 2 : Store the compound at -20°C in airtight containers to prevent degradation .
  • Step 3 : Dispose of waste via certified hazardous waste services, complying with EPA guidelines .

Key Research Findings

  • The trifluoromethoxy group significantly lowers electron density at the cyclohexanone ring, altering reactivity in nucleophilic additions .
  • Steric effects from the trifluoromethoxy group reduce yields in condensation reactions but improve metabolic stability in arylcyclohexylamines .
  • Computational models (DFT, docking) are critical for predicting regioselectivity and toxicity profiles .

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4-(Trifluoromethoxy)cyclohexan-1-one

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